4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl-
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Overview
Description
2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their biological activities, including antitumor, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethylpyrimidine: Lacks the chlorophenyl group, resulting in different biological activities.
4-Chlorophenylpyrimidine: Lacks the amino and ethyl groups, affecting its chemical reactivity and applications.
Uniqueness
2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one is unique due to the presence of both the chlorophenyl and ethyl groups, which contribute to its distinct chemical properties and biological activities. These structural features make it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
91396-20-2 |
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Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-amino-5-(4-chlorophenyl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12ClN3O/c1-2-9-10(11(17)16-12(14)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16,17) |
InChI Key |
KTEOTBKBKDEYDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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